lead diphosphinate
Description
Properties
CAS No. |
10294-58-3 |
|---|---|
Molecular Formula |
H2O4P2Pb+2 |
Molecular Weight |
335 g/mol |
IUPAC Name |
lead(2+);phosphenous acid |
InChI |
InChI=1S/2HO2P.Pb/c2*1-3-2;/h2*(H,1,2);/q;;+2 |
InChI Key |
KQWFPMFJUCTEFY-UHFFFAOYSA-N |
Canonical SMILES |
OP=O.OP=O.[Pb+2] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Lead Diphosphinate Compounds
Hydrothermal and Solvothermal Synthetic Approaches
Hydrothermal and solvothermal syntheses are powerful and widely used methods for crystallizing lead diphosphinate compounds. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at temperatures above their boiling points, conducted in sealed vessels called autoclaves or bombs. researchgate.netacs.org The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of products that are often inaccessible under ambient conditions. researchgate.net This one-step procedure is advantageous for producing crystalline materials with controllable particle sizes. acs.org
These methods have been successfully applied to generate a range of lead diphosphonate structures, from two-dimensional (2D) layered frameworks to complex three-dimensional (3D) open-framework architectures. capes.gov.brresearchgate.net For example, the hydrothermal reaction of N-benzyliminobis(methylenephosphonic acid) with different lead salts has yielded novel layered lead(II) phosphonates. Similarly, a 3D open-framework lead(II) carboxyethylphosphonate, Pb₃(O₂CCH₂CH₂PO₃)₂, has been synthesized via hydrothermal methods, demonstrating the technique's utility in creating complex structures with channel architectures. researchgate.net
The choice of solvent and the specific reaction conditions—such as temperature, pressure, and time—are critical parameters that profoundly influence the outcome of hydrothermal and solvothermal syntheses. researchgate.net The solvent's polarity, viscosity, and coordinating ability can direct the formation of different crystalline phases and morphologies. researchgate.net Mixed-solvent systems are also employed to fine-tune these properties and guide the self-assembly process toward desired structures. rsc.org
In the synthesis of lead diphosphonates, water is a common solvent due to its ability to facilitate the dissolution of precursor salts and ligands. However, organic solvents or water-organic mixtures can be used to modify the reaction environment. For instance, the use of N,N-Dimethylformamide (DMF) as a solvent in the solvothermal synthesis of a lead(II) coordination polymer resulted in the incorporation of the solvent molecule into the final crystal structure. tandfonline.com
Reaction temperature and duration are also key variables. The hydrothermal synthesis of two distinct layered lead(II) phosphonates, Pb₅(H₂L)₂(HL)₂·2H₂O and [Pb₃(H₂L)₂Cl(H₂O)₃]Cl·2H₂O, was achieved by heating the reactants at 180°C for four days. The table below summarizes the conditions for the synthesis of several this compound compounds, illustrating the impact of different parameters.
| Lead Precursor | Diphosphonate Ligand | Solvent | Temperature (°C) | Time | Product Formula | Structure Type |
| Lead(II) acetate (B1210297) trihydrate | N-benzyliminobis(methylenephosphonic acid) (H₄L) | Water | 180 | 4 days | Pb₅(H₂L)₂(HL)₂·2H₂O | 2D Layered |
| Lead(II) chloride | N-benzyliminobis(methylenephosphonic acid) (H₄L) | Water | 180 | 4 days | [Pb₃(H₂L)₂Cl(H₂O)₃]Cl·2H₂O | 2D Layered |
| Lead(II) carbonate | Butylimino-bis(methylenephosphonic acid) (H₄L1) & H₃BTC | Water | Not specified | Not specified | Pb₅(HL1)₂(L1)·H₃BTC | 2D Layered researchgate.net |
| Lead(II) nitrate (B79036) | N,N'-piperazinebis(methylenephosphonic acid) (H₄L) | Water | Not specified | Not specified | [Pb₂(HL)]·(NO₃)·2(H₂O) | 2D Cationic Layer researchgate.net |
The formation of this compound frameworks via hydrothermal or solvothermal methods is governed by the principles of crystallization kinetics and molecular self-assembly. Crystallization involves two main stages: nucleation, the formation of stable crystalline nuclei, and crystal growth, the subsequent enlargement of these nuclei. mt.com The rate of these processes is heavily influenced by the level of supersaturation, which is the driving force for crystallization. nih.gov
Self-assembly is the spontaneous organization of molecules into well-defined, stable superstructures through non-covalent interactions. researchgate.netethz.ch In the context of lead diphosphinates, lead ions and diphosphonate ligands act as building blocks that assemble into ordered one-, two-, or three-dimensional networks. nih.gov The final structure is determined by a delicate balance of interactions, including coordination bonds between lead and phosphonate (B1237965) oxygen atoms, as well as hydrogen bonding and van der Waals forces. researchgate.net The geometry of the diphosphonate ligand and the coordination preference of the lead(II) ion, which often exhibits a stereochemically active lone pair of electrons, are critical factors directing this assembly process. researchgate.net
Influence of Solvent Systems and Reaction Conditions
Mechanochemical Synthesis Routes for Crystalline Phases
Mechanochemical synthesis offers an alternative, often more sustainable, route to crystalline materials, including lead diphosphinates. researchgate.netmdpi.com This solvent-free or solvent-assisted grinding method involves the direct milling or grinding of solid reactants. rsc.org The mechanical energy supplied induces chemical reactions and phase transformations, leading to the formation of the desired product. This approach can provide access to novel crystalline phases that are difficult to obtain from solution-based methods. researchgate.netmdpi.com
This technique has been successfully used to prepare cesium lead mixed halide perovskites and other coordination polymers. researchgate.netrsc.org For metal diphosphinates, where binary products can be challenging to isolate in crystalline form, solvent-assisted mechanochemistry has enabled the synthesis of new crystalline phases. researchgate.netmdpi.com The addition of a small amount of liquid during grinding can facilitate the reaction and improve the crystallinity of the product. mdpi.com
Solution-Phase Synthetic Protocols
Solution-phase synthesis encompasses a broad range of methods where reactants are dissolved in a suitable solvent to form a homogeneous solution, from which the product precipitates, often upon changing conditions like temperature or solvent composition. numberanalytics.com This approach is fundamental in chemistry and allows for excellent control over stoichiometry and reaction conditions. numberanalytics.comnih.gov
For lead diphosphinates, solution-phase synthesis can be used to grow single crystals for structural analysis. For example, single crystals of Pb(H₂AsO₄)₂ were grown from a solution, and this method is also applicable to analogous phosphate (B84403) and phosphonate systems. mdpi.com The synthesis of quaternary chalcohalides like Pb₂SbS₂I₃ has also been achieved using solution-phase approaches, where fine-tuning reaction parameters allows for control over the product's morphology. osti.gov These protocols often involve simple procedures like heating and cooling solutions or layering reagents of different densities to induce slow crystallization at the interface. nih.gov
Influence of Lead Precursors on Product Formation and Morphology
The choice of the lead precursor is a critical parameter that significantly influences the crystallization kinetics, morphology, and even the fundamental structure of the resulting lead-containing compounds. nih.govchemrxiv.orgchemrxiv.org Different lead salts (e.g., acetate, chloride, nitrate, iodide) exhibit varying solubility, dissociation behavior, and anion coordination ability, which can alter the reaction pathways and the nature of the lead-containing species present in the solution. nih.govnumberanalytics.comrsc.org
Studies on the formation of lead halide perovskites have shown that the lead anion plays a decisive role in the crystallization process. nih.gov The choice of precursor can affect the activation energy for crystallization and the composition of intermediate species, ultimately leading to films with different grain sizes and morphologies. nih.govchemrxiv.org This principle extends to the synthesis of lead diphosphinates, where the anion of the lead salt can be incorporated into the final structure or can influence the coordination environment of the lead center, thereby directing the self-assembly process.
The specific lead salt used as a precursor can lead to the formation of structurally distinct this compound compounds, even when all other reaction parameters are kept constant. The anion from the salt can act as a competing ligand, become incorporated into the final framework, or simply alter the ionic strength and pH of the reaction medium, thereby influencing crystal growth. nih.gov
A clear example of this is the hydrothermal synthesis of two different layered lead(II) phosphonates from the same diphosphonic acid ligand, N-benzyliminobis(methylenephosphonic acid). When lead(II) acetate was used, the product was Pb₅(H₂L)₂(HL)₂·2H₂O. In contrast, using lead(II) chloride under identical conditions resulted in a different compound, [Pb₃(H₂L)₂Cl(H₂O)₃]Cl·2H₂O, where chloride ions are incorporated into the structure both as coordinated ligands and as counter-anions in the interlayer space. This demonstrates that the precursor anion can be a structure-directing agent. Similarly, studies on perovskites have shown that precursors like PbCl₂, Pb(OAc)₂, and Pb(NO₃)₂ all lead to the formation of the desired perovskite phase, but with notable differences in the resulting film's structural properties and grain size. rsc.org
The following table summarizes findings on how different lead precursors affect the formation of lead-containing materials.
| Lead Precursor | Ligand/Reactant System | Key Finding |
| Lead(II) acetate vs. Lead(II) chloride | N-benzyliminobis(methylenephosphonic acid) | Use of lead acetate yields Pb₅(H₂L)₂(HL)₂·2H₂O, while lead chloride yields a structurally different, chloride-containing compound, [Pb₃(H₂L)₂Cl(H₂O)₃]Cl·2H₂O. |
| PbCl₂, Pb(OAc)₂, Pb(NO₃)₂ | Methylammonium iodide (Perovskite synthesis) | All precursors form the CH₃NH₃PbI₃ perovskite, but the choice of precursor strongly influences the grain size and structural properties of the resulting film. rsc.org |
| PbI₂, PbO₂, PbCO₃ | n-butylammonium iodide (2D Perovskite synthesis) | The nucleation, morphology, and crystallization kinetics of the 2D perovskite are strongly dependent on the lead precursor's oxidation state and crystal structure. chemrxiv.orgchemrxiv.org |
| Lead(II) nitrate | N,N'-piperazinebis(methylenephosphonic acid) | Resulted in a 2D cationic layered structure with nitrate anions occupying the voids between layers. researchgate.net |
Impact of Lead Oxidation State in Precursors
The oxidation state of the lead precursor, typically Pb(II) or Pb(IV), plays a crucial role in determining the resulting structure and dimensionality of this compound compounds. wikipedia.orgwikipedia.org The majority of lead-based coordination polymers are synthesized from Pb(II) precursors due to the greater stability of the +2 oxidation state. wikipedia.org Pb(IV) compounds, on the other hand, are strong oxidizing agents and tend to be less stable, often only existing in highly acidic solutions. wikipedia.orgshef.ac.uk
The distinct electronic configurations of Pb(II) (with a 6s² lone pair) and Pb(IV) directly influence the coordination geometry around the metal center. researchgate.netresearchgate.net The stereochemically active lone pair in Pb(II) often leads to hemidirected coordination geometries, where the ligands are arranged on one side of the lead ion, leaving a void occupied by the lone pair. researchgate.net This can result in distorted coordination environments and lower coordination numbers (typically 2-5). researchgate.net Conversely, holodirected geometries, where ligands surround the metal center more symmetrically, are common for Pb(IV) and for Pb(II) with higher coordination numbers (9-10). researchgate.net For intermediate coordination numbers (6-8) in Pb(II) compounds, both hemidirected and holodirected geometries are observed. researchgate.net
Ligand Design and Modification in this compound Synthesis
The design and modification of the diphosphinate ligand are critical factors that allow for the tuning of the structural and functional properties of the resulting this compound compounds. rsc.org By systematically altering the organic linker and controlling its stereochemistry, chemists can exert significant influence over the final architecture.
The length and functionality of the organic linker bridging the two phosphinate groups are key determinants of the final product's structure. rsc.orgcrimsonpublishers.com The variation of these features can lead to the formation of compounds with tunable structures, pore dimensions, and surface areas. crimsonpublishers.com
Longer, more flexible linkers can facilitate the formation of higher-dimensional structures, such as 2D and 3D coordination polymers. mdpi.com For example, diphosphinate ligands with longer bridges have been shown to readily form 2D and 3D coordination polymers, with some exhibiting porous channels capable of reversible guest molecule adsorption. mdpi.com In contrast, shorter linkers may favor the formation of simpler, lower-dimensional structures like mononuclear complexes or 1D chains. mdpi.com
The introduction of functional groups onto the organic linker can also significantly impact the resulting structure and properties. These functional groups can participate in secondary interactions, such as hydrogen bonding or π-π stacking, which can guide the self-assembly process and stabilize higher-dimensional networks. researchgate.netresearchgate.net For instance, the presence of aromatic rings in the linker can lead to π-π stacking interactions that help to assemble 1D chains into 2D or 3D supramolecular structures. researchgate.net
Table 1: Impact of Organic Linker on this compound Dimensionality
| Organic Linker | Resulting Dimensionality | Key Interactions |
| Methylene | 1D Chain | - |
| Ethylene | 2D Layer | van der Waals forces |
| p-Xylylene | 3D Framework | π-π stacking |
| 4,4'-Biphenylene | 3D Interpenetrated Network | Increased linker length |
This table is a representative example and the actual outcome can depend on other synthetic conditions.
In one study, the hydrothermal reaction of a lead(II) salt with an achiral 2-carboxyethyl(phenyl)phosphinate ligand resulted in the spontaneous resolution of a racemic mixture of chiral 1D chains. researchgate.net The uni-oriented stacking of these chiral chains led to the formation of a non-centrosymmetric crystal structure that exhibited a significant SHG response. researchgate.net This demonstrates that even achiral ligands can be designed to promote the formation of chiral structures through controlled self-assembly.
The introduction of stereogenic centers within the ligand framework provides a more direct route to enantiomerically pure materials. cardiff.ac.uk While the synthesis of such ligands can be challenging, it offers the potential for precise control over the stereochemical outcome of the coordination reaction. cardiff.ac.uk
Varying Organic Linker Length and Functionality
Control over Product Dimensionality and Architectural Complexity
The final dimensionality and architectural complexity of this compound compounds are governed by a delicate interplay of various factors, including the lead oxidation state, ligand design, and reaction conditions such as pH and solvent. mdpi-res.comtandfonline.com By carefully manipulating these parameters, it is possible to direct the synthesis towards specific structural outcomes, ranging from simple 1D chains to complex 3D frameworks. tandfonline.comresearchgate.net
The coordination geometry of the lead ion, influenced by its oxidation state and the nature of the ligands, is a primary determinant of the product's dimensionality. researchgate.netresearchgate.net For example, the hemidirected coordination often observed for Pb(II) can lead to the formation of lower-dimensional structures due to the directional nature of the bonding. researchgate.net
The connectivity and flexibility of the diphosphinate ligand also play a crucial role. rsc.orgmdpi.com As discussed previously, longer and more rigid linkers tend to favor the formation of higher-dimensional structures. mdpi.com The presence of ancillary ligands can also influence the final architecture by occupying coordination sites on the lead ion and altering the connectivity of the network. mdpi.com
Furthermore, synthetic conditions such as pH can have a profound impact on the dimensionality of the product. mdpi-res.com For instance, in the synthesis of zinc phosphonates, a related class of compounds, a 3D framework was favored at a pH of approximately 6, while layered and columnar structures were obtained at lower pH values. mdpi-res.com This highlights the importance of controlling the deprotonation state of the phosphinate ligand, which in turn affects its coordination behavior. The choice of solvent can also influence the final structure through solvothermal effects and by potentially coordinating to the metal center. tandfonline.com
Table 2: Factors Influencing the Dimensionality of this compound Compounds
| Factor | Influence on Dimensionality | Example |
| Lead Oxidation State | Pb(II) can lead to lower dimensionality due to its stereochemically active lone pair. researchgate.net | Pb(II) with a hydrazone ligand formed a 3D MOF, while Pb(IV) formed a 1D polymer. researchgate.net |
| Ligand Length | Longer linkers can bridge more distant metal centers, favoring higher dimensionality. mdpi.com | Diphosphinates with longer bridges form 2D and 3D polymers more readily. mdpi.com |
| Ligand Functionality | Functional groups capable of secondary interactions can link lower-dimensional motifs into higher-dimensional structures. researchgate.net | Aromatic rings in the linker can lead to π-π stacking, forming 2D and 3D supramolecular structures. researchgate.net |
| Reaction pH | Affects the deprotonation state of the ligand and thus its coordination mode. mdpi-res.com | In zinc phosphonates, higher pH favored a 3D framework over 1D or 2D structures. mdpi-res.com |
| Solvent | Can act as a template or coordinate to the metal, influencing the final structure. tandfonline.com | Variation of solvents in the synthesis of lead(II) organoarsonates led to different 2D and 3D frameworks. tandfonline.com |
Structural Characterization and Crystal Engineering of Lead Diphosphinate Systems
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for the precise determination of the three-dimensional atomic structure of crystalline materials. carleton.edupulstec.net It provides explicit data on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. carleton.eduuhu-ciqso.es
In lead diphosphinate compounds, the Pb(II) ion is typically surrounded by oxygen atoms from the phosphinate groups, forming a coordination polyhedron. unacademy.com The spatial arrangement of these coordinating ligands around the central lead ion defines the geometry of the polyhedron. unacademy.comxmu.edu.cn The coordination number for Pb(II) in complexes with oxygen-donor ligands commonly ranges from three to six. researchgate.net
In the crystal structure of the three-dimensional lead diphosphonate Pb[HO3PCH2NHCH2PO3H], the Pb(II) ion is surrounded by five oxygen atoms, resulting in a PbO5 polyhedron. capes.gov.br In contrast, a related lead phosphonocarboxylate, Pb[O3PCH2NH2CH2COO], features a PbO6 unit. capes.gov.br Another layered lead(II) diphosphonate, synthesized hydrothermally, exhibits a six-coordinated Pb(II) center with a distorted octahedral geometry. The specific geometry is heavily influenced by the stereoactive lone pair of electrons on the Pb(II) ion. researchgate.net This leads to the formation of various distorted polyhedra, described as ψ-tetrahedron, ψ-trigonal bipyramid, or ψ-octahedron, where 'ψ' indicates the position of the lone pair. researchgate.net
| Compound | Coordination Polyhedron | Coordination Number | Reference |
|---|---|---|---|
| Pb[HO3PCH2NHCH2PO3H] | PbO5 | 5 | capes.gov.br |
| Pb[O3PCH2NH2CH2COO] | PbO6 | 6 | capes.gov.br |
| Layered Lead(II) Diphosphonate | Distorted Octahedron | 6 | |
| General Pb(II) O-donor Complexes | ψ-tetrahedron, ψ-trigonal bipyramid, ψ-octahedron | 3-6 | researchgate.net |
SC-XRD analysis provides precise measurements of the distances between the central lead ion and the coordinating oxygen atoms (Pb-O bond lengths) and the angles between these bonds (O-Pb-O). carleton.edu These parameters are fundamental to understanding the nature and strength of the coordination bonds. The length of a bond is influenced by the number of bonded electrons, or bond order; generally, a higher bond order results in a shorter bond. libretexts.org
In a study of a layered lead(II) diphosphonate, the Pb–O bond distances were found to be in the range of 2.305(9) Å to 2.636(9) Å. These values are comparable to those reported in other lead phosphonate (B1237965) structures. A comprehensive review of lead(II) complexes with oxygen donor ligands presents extensive tables of Pb-O bond lengths and O-Pb-O bond angles, which are crucial for detailed structural comparisons. researchgate.net The grand mean value for B³⁺—O²⁻ distances in minerals is reported as 1.476 Å, illustrating how bond lengths vary significantly with the cation involved. nih.gov
| Bond | Bond Length (Å) |
|---|---|
| Pb(1)-O(1) | 2.453(9) |
| Pb(1)-O(4) | 2.534(8) |
| Pb(2)-O(2) | 2.636(9) |
| Pb(2)-O(5) | 2.551(8) |
| Pb(3)-O(3) | 2.305(9) |
| Pb(3)-O(6) | 2.515(8) |
The lead(II) cation possesses a 6s² pair of valence electrons that are not involved in bonding, known as a lone pair. chemeurope.comwikipedia.org This lone pair is stereochemically active, meaning it occupies space in the coordination sphere and exerts a significant influence on the geometry of the coordination polyhedron. researchgate.netchemeurope.com The presence of this lone pair often results in distorted, asymmetric coordination environments because the ligands are pushed away from the region occupied by the electron pair. researchgate.netarizona.edu
This phenomenon, often explained by the Valence Shell Electron Pair Repulsion (VSEPR) theory, leads to a non-spherical distribution of ligands around the lead ion, leaving a void or gap in the coordination sphere. researchgate.netwikipedia.org This arrangement is referred to as a hemi-directed coordination sphere. researchgate.net The expression of the lone pair is dependent on the degree of orbital interaction (covalency) between the metal and the ligands. nih.gov In lead halide perovskites, for example, the stereochemical expression of the 6s² lone pair can cause off-centering of the Pb²⁺ cation within its coordination polyhedron, which in turn affects the material's physical properties. rsc.orgcaltech.edu
Analysis of Lead-Oxygen Bond Lengths and Angles
Powder X-ray Diffraction for Phase Purity and Structural Confirmation
Powder X-ray diffraction (PXRD) is an essential analytical technique used to characterize the bulk of a crystalline material. ncl.ac.uklibretexts.org Unlike SC-XRD, which analyzes a single, perfect crystal, PXRD obtains a diffraction pattern from a powdered sample containing thousands of randomly oriented crystallites. pulstec.netunical.it This makes it an ideal method for confirming that the bulk synthesized material consists of a single, uniform phase and that its crystal structure corresponds to the one determined by single-crystal analysis. ncl.ac.ukresearchgate.net
The process involves comparing the experimental PXRD pattern of the bulk sample with a pattern simulated from the SC-XRD data. ncl.ac.uk A close match between the two patterns indicates high phase purity. cnr.it This confirmation is crucial for establishing accurate structure-property relationships, as the properties measured for a bulk sample can only be reliably correlated to a specific crystal structure if the sample is phase-pure. ncl.ac.uk The technique is widely applied in the study of metal-organic frameworks and coordination polymers, including lead diphosphonates, to ensure the synthesized powder is representative of the single crystal chosen for structural elucidation. researchgate.netresearchgate.net
Supramolecular Interactions in this compound Architectures
Hydrogen bonds are highly directional, strong non-covalent interactions that play a pivotal role in the crystal engineering of phosphonate-based materials. researchgate.net In this compound structures, hydrogen bonds can form between the phosphonate groups (P-O-H···O-P), between phosphonate oxygen atoms and coordinated water molecules, or between the diphosphonate ligand and other co-ligands or counter-ions present in the structure. mdpi.com
These interactions can link molecular units into extensive one-, two-, or three-dimensional networks. researchgate.netresearchgate.net For instance, in layered lead(II) diphosphonates, the interconnection of lead centers by bridging phosphonate groups creates inorganic layers, while the organic parts of the ligands orient into the interlayer space, where they can participate in further hydrogen bonding or van der Waals interactions. The analysis of these hydrogen-bonded networks is critical for understanding the stability and packing preferences of the crystal structure. nih.gov
| System Type | Hydrogen Bond Motif | Resulting Network | Reference |
|---|---|---|---|
| Benzylbisphosphonic Acid Derivative | O-H···O between phosphonate groups | Forms chains and double strands | acs.org |
| 1,3,5-Benzenetri(phosphonic acid) with Bipyridine | P-O-H···O-P and N-H⁺···O⁻-P | 3D hydrogen-bonded architecture | researchgate.net |
| 4-Aminopyridinium (9-phosphonononyl)phosphonate | O-H···O between phosphonyl and phosphonate groups | 2D hydrogen-bonded networks | researchgate.net |
| Ammonium (B1175870) with 4-Phosphono-Biphenyl-4′-Carboxylic Acid | N-H···O between ammonium and phosphono groups | Hydrogen-bonded layers | mdpi.com |
π-π Stacking Interactions in Aromatic Ligand Systems
In this compound complexes incorporating aromatic ligands, π-π stacking interactions are a significant force in directing the supramolecular assembly. researchgate.netnih.govrsc.org These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, contribute to the stabilization of the crystal lattice. researchgate.netrsc.org The geometry of this stacking is rarely a perfect face-to-face alignment. rsc.org More commonly, an offset or slipped stacking is observed, where the rings are parallel but displaced relative to one another. researchgate.netrsc.org This parallel-displaced arrangement can also introduce a π-σ attraction component, which strengthens with increasing offset. rsc.org
Van der Waals Forces and Interlayer Spacing
In the context of layered lead diphosphonates, van der Waals forces are often the primary interaction between adjacent layers, especially when the organic ligands orient their non-polar components, such as phenyl rings, into the interlayer space. This is observed in compounds like Pb₅(H₂L)₂(HL)₂·2H₂O and Pb₃(H₂L)₂Cl⁻(H₂O)₃·Cl⁻·2H₂O, where the interlayer interactions are dominated by van der Waals forces. The distance between these layers, a critical parameter for understanding the material's properties, is a direct consequence of the balance between these attractive forces and the repulsive forces that come into play at very short distances. byjus.comwikipedia.org For example, a distance of 15.05 Å between two similar layers has been reported in a lead diphosphonate structure.
Spectroscopic and Spectrochemical Investigations of Lead Diphosphinate Compounds
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and ascertain the bonding framework of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of lead diphosphinate compounds, IR spectroscopy provides critical insights into the coordination of the diphosphinate ligand to the lead center.
The analysis of the IR spectrum of a lead(II) coordination polymer, for instance, reveals key vibrational frequencies that are characteristic of the phosphinate group. The coordination of the phosphinate ligand to the lead ion can be inferred from shifts in the characteristic stretching frequencies of the P-O and P=O bonds. Generally, the asymmetric and symmetric stretching vibrations of the PO2 group in uncoordinated diphosphinic acids are found at different wavenumbers compared to when they are coordinated to a metal ion.
For example, in a novel polymeric lead(II) coordination compound, the structure was characterized by FT-IR spectroscopy, which helped in identifying the bonding environment of the phosphinate and other coordinating species. researchgate.net The IR spectra of metal-organic frameworks (MOFs) containing phosphonate (B1237965) groups also show characteristic bands that are sensitive to the coordination environment. acs.org For instance, the stretching vibrations of the P-O bonds in phosphinates are typically observed in the 1200-950 cm⁻¹ region. The coordination to a metal center like lead is expected to alter the position and intensity of these bands.
A key aspect to consider is the comparison of the IR spectrum of the this compound complex with that of the free diphosphinic acid ligand. The shifts in the vibrational frequencies of the P-O bonds upon coordination provide direct evidence of the metal-ligand bond formation.
Table 1: Representative IR Absorption Bands for Phosphinate-Containing Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| P-O-H | O-H stretching | 3200-2500 (broad) |
| P=O | Stretching | 1250-1150 |
| P-O (coordinated) | Asymmetric stretching | 1150-1050 |
| P-O (coordinated) | Symmetric stretching | 1050-950 |
| P-C | Stretching | 800-600 |
Note: The exact positions of the absorption bands can vary depending on the specific structure of the this compound compound and its physical state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of chemical compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the three-dimensional structure of molecules. For this compound compounds, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy is employed for a comprehensive structural characterization.
¹H NMR Spectroscopic Analysis
¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. In a this compound complex, the ¹H NMR spectrum would show signals corresponding to the protons on the organic substituents of the phosphinate ligand. The chemical shifts, splitting patterns (multiplicity), and integration of these signals reveal the nature of the organic framework and its symmetry.
For instance, if the diphosphinate ligand contains alkyl or aryl groups, the ¹H NMR spectrum will display characteristic signals for these groups. pressbooks.pub The chemical shifts of protons close to the phosphorus and lead centers can be influenced by the coordination environment. A comparison of the ¹H NMR spectrum of the this compound complex with that of the free ligand can reveal changes in the electronic environment upon coordination.
¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the this compound compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
Similar to ¹H NMR, the comparison of the ¹³C NMR spectrum of the complex with that of the free ligand can indicate which carbon atoms are affected by coordination to the lead center. This can help in confirming the binding mode of the diphosphinate ligand.
³¹P NMR Spectroscopic Analysis
³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds like lead diphosphinates. researchgate.net The ³¹P nucleus has a spin of ½ and is 100% naturally abundant, making it a sensitive nucleus for NMR studies. The chemical shift of the phosphorus atom is highly dependent on its oxidation state, coordination number, and the nature of the substituents attached to it.
In a this compound complex, the ³¹P NMR spectrum would typically show a single resonance if the two phosphorus atoms of the diphosphinate ligand are chemically equivalent. The chemical shift of this signal would be different from that of the free diphosphinic acid, providing direct evidence of coordination to the lead ion. The magnitude of this coordination-induced shift can provide insights into the nature of the lead-phosphorus interaction. In some cases, coupling between the ³¹P nucleus and the ²⁰⁷Pb nucleus (a spin ½ nucleus with a natural abundance of 22.1%) might be observed, which would provide definitive evidence of a direct lead-phosphorus bond. huji.ac.ilnanalysis.com
Table 2: Representative NMR Data for Phosphinate-Containing Compounds
| Nucleus | Type of Signal | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | Protons on organic groups | 0.5 - 10 | Organic framework, symmetry |
| ¹³C | Carbons in organic groups | 10 - 200 | Carbon skeleton, electronic environment |
| ³¹P | Phosphorus in phosphinate | Varies widely | Coordination environment, P-Pb bonding |
Note: Chemical shifts are relative to standard references (TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P).
Advanced Spectroscopic Techniques for Electronic Structure and Bonding
Beyond the fundamental techniques of IR and NMR, advanced spectroscopic methods can provide deeper insights into the electronic structure and bonding within this compound compounds.
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. pharmtech.comekb.eg For this compound compounds, UV-Vis spectroscopy can provide information about the electronic structure of the ligand and the nature of the metal-ligand interactions.
The UV-Vis spectrum of a this compound complex would typically show absorption bands corresponding to electronic transitions within the organic chromophores of the diphosphinate ligand (π→π* and n→π* transitions). Additionally, charge transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), may be observed. The position and intensity of these bands are sensitive to the coordination environment of the lead ion and the nature of the diphosphinate ligand. The study of UV-Vis spectra can be particularly useful in understanding the photophysical properties of these compounds. tudublin.ie
Photoluminescence Spectroscopy and Luminescence Properties
Photoluminescence (PL) spectroscopy is a crucial technique for investigating the electronic structure and emissive properties of this compound compounds. renishaw.com These materials often exhibit luminescence, which can be modulated by their specific molecular structures and the nature of the organic and inorganic components. worldscientific.comacs.org The study of their PL properties provides insights into potential applications in areas like sensing and optoelectronics. acs.org
Research into various hydrothermally synthesized lead diphosphonate compounds has revealed diverse luminescent behaviors. For instance, four novel metal diphosphonates, including two lead-based compounds, were studied for their photoluminescence properties. worldscientific.com Similarly, two luminescent lead phosphonates with 2D layer and 3D framework structures demonstrated not only excellent thermal and chemical stability but also significant luminescence, making them suitable for selective and sensitive chemical sensing. acs.org One of these compounds was found to be a highly effective sensor for the thymine (B56734) molecule, with a very low detection limit. acs.org
The emission spectra of lead diphosphinates are typically characterized by broad bands, which can often be attributed to intraligand transitions. mdpi.com The precise wavelength of maximum emission is sensitive to the molecular environment. In one study, four related crystalline compounds exhibited solid-state emission peaks at 426 nm, 423 nm, 420 nm, and 428 nm when excited at 356 nm. mdpi.com Another lead coordination polymer showed emission maxima at 375 nm and 450 nm upon excitation at 320 nm. researchgate.net These variations underscore the influence of the crystal structure and the specific organic linkers on the electronic properties of the material. The luminescence can originate from the phosphonate ligand itself, as observed in a gadolinium(III) diphosphonate which displays a broad ligand-centered emission band with a maximum at 412 nm. acs.org The measurements are typically carried out on spectrofluorimeters equipped with a xenon lamp as the excitation source. acs.orgmdpi.com
Table 1: Photoluminescence Emission Data for Selected Lead Phosphonate Compounds
| Compound Class | Excitation Wavelength (nm) | Emission Maximum (nm) | Reference |
| Lead Diphosphonate Adduct | 356 | 428 | mdpi.com |
| Lead Diphosphonate Adduct | 356 | 426 | mdpi.com |
| Lead Diphosphonate Adduct | 356 | 423 | mdpi.com |
| Lead Diphosphonate Adduct | 356 | 420 | mdpi.com |
| Lead(II) Coordination Polymer | 320 | 375 and 450 | researchgate.net |
| Lead(II) Coordination Polymer | Not Specified | 621 | researchgate.net |
| Polyiodide Plumbate Species | 360 | 760 | nih.gov |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. bnl.gov For this compound compounds, XPS provides critical information on the oxidation state of lead (typically Pb(II)) and the chemical environment of phosphorus, oxygen, and carbon atoms in the diphosphinate ligand.
The core principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top atomic layers of the material. bnl.govntu.edu.tw The binding energy of the emitted photoelectrons is characteristic of the element and its chemical state.
In the analysis of lead compounds, the Pb 4f core level spectrum is of particular interest. It consists of a doublet, the Pb 4f₇/₂ and Pb 4f₅/₂ peaks, which are separated by a spin-orbit splitting of approximately 4.87-4.88 eV. xpsfitting.comthermofisher.com The exact binding energy of the Pb 4f₇/₂ peak is a sensitive indicator of the lead's oxidation state and coordination environment. For example, the binding energy for metallic lead (Pb⁰) is around 136.9 eV, while for lead in the +2 oxidation state, as in lead carbonate (PbCO₃) or lead oxide (PbO), it shifts to higher values, typically in the range of 138.1 eV to 139.1 eV. xpsfitting.com This chemical shift allows for the unambiguous identification of the Pb(II) state in this compound structures.
XPS is also instrumental in confirming the composition of the diphosphinate ligands by analyzing the P 2p, O 1s, and C 1s core levels. The binding energies of these elements provide information about the P-O, P-C, and C-O bonds within the ligand structure, confirming the integrity of the compound at the surface.
Table 2: Reference Binding Energies (eV) for the Pb 4f₇/₂ Peak in Various Lead Compounds
| Chemical Compound | Chemical State | Pb 4f₇/₂ Binding Energy (eV) | Reference |
| Lead Metal | Pb | 136.9 | xpsfitting.com |
| Lead(II) Oxide | PbO | 138.1 | xpsfitting.com |
| Lead(II) Carbonate | PbCO₃ | 139.1 | xpsfitting.com |
| Lead(II) Chloride | PbCl₂ | 139.1 | xpsfitting.com |
| Lead(II) Bromide | PbBr₂ | 139.0 | xpsfitting.com |
| Lead(II) Iodide | PbI₂ | 138.7 | xpsfitting.com |
Note: Binding energies can vary slightly based on instrument calibration and charge referencing. thermofisher.com
Raman Spectroscopy for Vibrational Energies and Chemical Bonds
Raman spectroscopy is a powerful analytical technique that provides detailed information about the vibrational modes of molecules and crystals. renishaw.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. acs.org The resulting energy shifts in the scattered photons correspond to the vibrational frequencies of the bonds within the sample, offering a unique spectral fingerprint of the material's chemical composition and structure. mdpi.com
In the study of this compound compounds, Raman spectroscopy serves as a non-destructive probe to characterize the covalent bonds of the diphosphinate ligand and the coordination bonds between the lead ion and the ligand. The technique is complementary to infrared (IR) spectroscopy, as they have different selection rules and are sensitive to different types of vibrations. acs.org
The Raman spectrum of a this compound compound typically displays a series of bands corresponding to specific vibrational modes:
P-C and C-C Vibrations: Stretching modes for P-C bonds and C-C bonds within the organic part of the ligand typically appear in the fingerprint region of the spectrum (roughly 800-1400 cm⁻¹). core.ac.uk
P-O Vibrations: The stretching vibrations of the phosphonate group (PO₃) are particularly informative. Symmetric and asymmetric stretching modes of the P-O bonds give rise to strong Raman bands, often found in the 900-1200 cm⁻¹ region. The exact position of these bands can indicate the coordination mode of the phosphonate group to the lead center.
Low-Frequency Modes: The vibrations involving the heavier lead atom, specifically the Pb-O stretching modes, occur at lower frequencies, typically below 500 cm⁻¹. rsc.org The position and intensity of these bands provide direct insight into the strength and nature of the coordination environment around the lead(II) ion. For example, studies on lead halide perovskites have identified vibrational modes in the low-frequency region (<200 cm⁻¹) that are related to the Pb-X bond. rsc.org
By analyzing the number, position, and relative intensities of the Raman bands, researchers can elucidate the molecular structure, identify polyatomic ions, and understand the effects of the crystal lattice on the vibrational properties of this compound compounds. mdpi.com
Table 3: General Regions for Raman Vibrational Modes in Diphosphinate Compounds
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Bond Type |
| Pb-O Stretching | < 500 | Metal-Ligand Coordination |
| P-C Stretching | 650 - 800 | Phosphonate Ligand |
| C-C Stretching | 800 - 1100 | Organic Backbone |
| P=O Stretching | 1250 - 1350 | Phosphonate Group (Free) |
| P-O Symmetric/Asymmetric Stretching | 900 - 1200 | Phosphonate Group (Coordinated) |
| C-H Stretching | 2800 - 3100 | Organic Ligand |
Note: These are general ranges and can shift based on the specific molecular structure, coordination, and intermolecular interactions. core.ac.uk
Mechanistic Investigations and Reaction Pathways in Lead Diphosphinate Formation
Nucleation and Growth Mechanisms of Crystalline Phases
The crystallization of lead diphosphinate frameworks begins with nucleation, the formation of initial stable crystalline entities from a supersaturated solution, followed by their growth into larger crystals. The characteristics of the final crystalline material are heavily influenced by the kinetics of these two stages.
The nucleation and growth of coordination polymers, such as lead diphosphinates, are influenced by several factors, including the concentration of precursors, temperature, and the presence of additives. researchgate.netrsc.orggeoscienceworld.org In systems analogous to lead diphosphinates, such as metal-organic frameworks (MOFs), it has been observed that the concentration of the organic ligand can significantly affect the number of particles formed. researchgate.net Higher supersaturation levels generally lead to a higher nucleation rate, resulting in a larger number of smaller crystals. Conversely, lower supersaturation favors the growth of existing nuclei, leading to larger, more well-defined crystals.
The growth of crystals can proceed through different mechanisms. A common mechanism is the addition of individual molecular building blocks to the active sites on the crystal surface, such as kinks and steps. geoscienceworld.org However, nonclassical nucleation and growth pathways have also been identified in the formation of coordination polymers. These can involve the formation of prenucleation clusters or amorphous intermediates that later transform into the final crystalline phase. researchgate.net The specific pathway taken can be influenced by the reaction conditions. For instance, rapid coordination between metal ions and ligands at higher temperatures can lead to a faster nucleation rate and the formation of more disordered or spherical particles. researchgate.net
The choice of lead precursor can also play a critical role in defining the nucleation and growth kinetics. chemrxiv.org Different lead salts (e.g., lead acetate (B1210297) vs. lead chloride) can exhibit different solubilities and reactivities, which in turn affects the rate of formation of the initial lead-ligand complexes that act as precursors to nucleation. chemrxiv.orgrsc.org
Table 1: Factors Influencing Nucleation and Growth in Coordination Polymer Crystallization
| Factor | Effect on Nucleation | Effect on Growth | Reference |
| Supersaturation | Higher supersaturation increases the nucleation rate, leading to more nuclei. | Lower supersaturation favors the growth of existing nuclei over the formation of new ones. | researchgate.net |
| Temperature | Higher temperatures can increase the nucleation rate due to faster reaction kinetics. | Can also promote anisotropic growth, leading to different crystal morphologies. | researchgate.net |
| Additives/Modifiers | Can inhibit or promote nucleation by interacting with precursor species or crystal surfaces. | Can modify crystal habit by selectively adsorbing to specific crystal faces, thereby inhibiting or promoting growth in certain directions. | geoscienceworld.org |
| Precursor Type | The solubility and reactivity of the metal salt and ligand influence the availability of building blocks for nucleation. | Can define the dominant crystallization pathway and resulting morphology. | chemrxiv.org |
Role of Solvent and Temperature in Self-Assembly Processes
The self-assembly of this compound structures is highly dependent on the solvent system and the reaction temperature. These parameters dictate the solubility of the reactants, the coordination geometry of the lead(II) ion, and the kinetics of bond formation and breaking, all of which are critical in determining the final architecture of the coordination polymer. tandfonline.com
Hydrothermal and solvothermal techniques are commonly employed for the synthesis of lead phosphonates and related coordination polymers. rsc.orgtandfonline.com These methods utilize elevated temperatures and pressures to increase the solubility of reactants and facilitate the crystallization of thermodynamically stable phases. The choice of solvent is paramount, as its polarity, coordinating ability, and boiling point can influence the resulting structure. For example, the synthesis of lead(II) coordination polymers with bifunctional organoarsonate ligands (structurally similar to phosphonates) yielded different products when the reaction was carried out in water versus N,N-Dimethylformamide (DMF). tandfonline.com
Temperature plays a crucial role in the self-assembly process. In some cases, temperature can be used to control the dimensionality of the resulting framework. Higher temperatures can provide the necessary activation energy to overcome kinetic barriers and form more stable, higher-dimensional structures. Furthermore, temperature gradients can be used to control the rate of crystallization. The thermal behavior of copper(II) phosphinate complexes, for instance, shows stability up to certain temperatures, above which decomposition occurs, indicating a specific temperature window for the synthesis and stability of these materials. chemrxiv.org The self-assembly of some organic cages in water has also been shown to be temperature-dependent, with stable structures forming at elevated temperatures. rsc.org
The interplay between solvent and temperature can lead to the formation of different polymorphs or solvated phases. The solvent molecules can sometimes be incorporated into the crystal structure, acting as ligands or as guest molecules in the voids of the framework.
Interconversion Between Hydrated and Anhydrous Phases
This compound compounds can exist in both hydrated and anhydrous forms. The presence of water molecules in the crystal lattice can significantly influence the structural arrangement and properties of the material. The interconversion between these phases is often reversible and can be triggered by changes in temperature or humidity.
Studies on analogous metal phosphinate and squarate systems have provided insight into these transformations. For instance, in a copper diphosphinate system, a hydrated phase and an anhydrous phase were isolated. mdpi.com The hydrated phase, upon heating, loses its coordinated water molecules, leading to a collapse of the initial inorganic layers and the formation of an anhydrous phase. This transformation was observed through temperature-dependent X-ray powder diffraction (TDXD), which showed a progressive shift in the diffraction peaks corresponding to changes in the unit cell dimensions as water was removed. mdpi.com Interestingly, the anhydrous phase did not spontaneously rehydrate at room temperature, but its crystallinity could be restored upon contact with water. mdpi.com
Similarly, lead squarate has been shown to form a tetrahydrate, a monohydrate, and two anhydrous polymorphs. researchgate.net The dehydration process, studied by thermal analysis and in situ X-ray powder diffraction, revealed that the departure of water molecules leads to a condensation of the initial one-dimensional inorganic chains into two- or three-dimensional structures. researchgate.net The relative stability of anhydrous versus hydrated forms can be a critical factor. For some compounds, the anhydrous form is denser and more stable under high pressure, which can even drive the recrystallization of a hydrate (B1144303) into an anhydrate. acs.org
The ability to control the hydration state is important as it can be used to tune the properties of the material. The removal or addition of water can alter the porosity, luminescence, and thermal stability of the coordination polymer.
Table 2: Comparison of Hydrated and Anhydrous Phases in Metal Coordination Polymers
| Feature | Hydrated Phase | Anhydrous Phase | Reference |
| Structure | Often contains coordinated or lattice water molecules, which can act as ligands or space-fillers, influencing the overall framework. | Water molecules are absent. The structure may be more compact or have a different connectivity. | mdpi.comresearchgate.net |
| Formation | Typically crystallizes from aqueous solutions or under high humidity conditions. | Can be obtained by heating the hydrated phase or by crystallization from non-aqueous solvents. | mdpi.comacs.org |
| Interconversion | Can often be converted to the anhydrous phase by heating. | May rehydrate upon exposure to water or humid air, although this is not always spontaneous. | mdpi.comacs.org |
| Stability | Stability is dependent on temperature and humidity. | Generally more stable at higher temperatures. Its stability relative to the hydrate at ambient conditions depends on the specific compound. | acs.org |
Ligand Protonation and Deprotonation Effects on Coordination Modes
Diphosphinic acids are polyprotic acids, and the degree of protonation of the phosphinate groups has a profound effect on their coordination behavior. The protonation state of the ligand is highly dependent on the pH of the reaction medium, which in turn dictates the charge of the ligand and the availability of its donor atoms for coordination to the lead(II) center.
The pKa values of the phosphonic acid groups are crucial in determining their protonation state at a given pH. The first deprotonation of a phosphonic acid typically occurs at a lower pH than the second. This has been compared to organoarsonic acids, where the second deprotonation occurs less readily than in phosphonic acids, influencing their tendency to bridge metal centers. tandfonline.comnih.gov
The coordination geometry around the lead(II) ion is also influenced by the ligand's protonation state. The presence of a stereochemically active lone pair of electrons on the Pb(II) ion often leads to distorted coordination polyhedra. rsc.orgresearchgate.net The number and type of donor atoms coordinating to the lead center, which is a function of the ligand's deprotonation, will influence the final geometry.
Competitive Crystallization Reactions and Pathway Control
The formation of a specific this compound phase is often the result of a competition between multiple possible crystallization pathways. Controlling which pathway is followed is a key challenge in synthesizing materials with desired structures and properties. Factors that can be manipulated to control the reaction pathway include the choice of precursors, solvent, temperature, and the method of mixing the reactants. chemrxiv.orgtandfonline.comd-nb.info
The choice of the lead precursor salt can significantly influence the crystallization pathway. chemrxiv.org Different precursors can lead to the formation of different intermediate species in solution, which then direct the nucleation and growth towards a specific final product. For example, in the synthesis of 2D lead halide perovskites, using different lead precursors (PbO₂, PbI₂, PbCO₃) resulted in different crystallization kinetics and morphologies, even though the final product was the same. chemrxiv.org This highlights the importance of the initial dissolution and complexation steps in determining the subsequent crystallization events.
The reaction conditions can steer the system towards either kinetic or thermodynamic products. Under thermodynamic control (e.g., slow cooling or prolonged reaction times at high temperatures), the most stable phase is expected to form. In contrast, under kinetic control (e.g., rapid mixing or low temperatures), metastable phases may be isolated. d-nb.info Reaction-diffusion conditions, such as those achieved in microfluidic devices, can be used to access novel crystallization pathways that are not observed under bulk mixing conditions. By controlling the diffusion of reactants, it is possible to steer the system through a specific sequence of metastable intermediates towards the final product. d-nb.info
Additives can also be used to control crystallization pathways. They can act as templates, promoting the nucleation of a specific phase, or as inhibitors, blocking the formation of undesired byproducts. geoscienceworld.orgmdpi.com For example, certain molecules can selectively adsorb to the surfaces of growing crystals, modifying their growth rates and leading to different crystal habits or even different polymorphs. geoscienceworld.org
Theoretical and Computational Studies on Lead Diphosphinate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.descispace.com This approach is based on using the electron density as the fundamental variable, which simplifies the computational complexity compared to traditional wavefunction-based methods. mpg.descispace.com DFT calculations are instrumental in determining the electronic properties of lead diphosphinate systems, including the nature of the chemical bonds between the lead (Pb) centers and the diphosphinate ligands.
Theoretical studies on lead-containing complexes often employ DFT to understand bonding. For instance, in analyses of lead ions with various ligands, DFT is used to examine the interaction and bonding between the metal ion and the ligand. nih.gov The calculations can reveal significant changes in electronic properties, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), upon complexation. nih.gov A larger energy gap generally corresponds to lower chemical reactivity and greater kinetic stability. nih.gov
Bonding in this compound can be further analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net These techniques, applied post-DFT calculation, provide detailed information on bond orders, charge distribution, and the nature of the interactions (e.g., covalent vs. ionic). nih.govresearchgate.net For heavy elements like lead, relativistic effects are significant and must be considered in the calculations to achieve accurate results, as they can influence orbital energies and contractions. scm.com
Table 1: Representative DFT Calculation Parameters for Lead-Ligand Systems This table illustrates typical parameters used in DFT studies of lead complexes, analogous to what would be used for this compound.
| Parameter | Typical Value/Method | Purpose | Reference |
|---|---|---|---|
| Functional | B3LYP, PBE, SCAN | Approximates the exchange-correlation energy, a key component of DFT. | scm.commdpi.com |
| Basis Set | 6-311g+(d,p), LANL2DZ | Describes the atomic orbitals of the system. LANL2DZ is often used for heavy elements like lead to incorporate effective core potentials. | nih.govresearchgate.net |
| Solvation Model | CPCM (Conductor-like Polarizable Continuum Model) | Accounts for the effect of a solvent on the electronic structure. | nih.govcurtin.edu.au |
| Relativistic Effects | Scalar relativistic corrections, ZORA | Accounts for the effects of relativity on core electrons of heavy atoms like lead, improving accuracy. | scm.com |
Computational Modeling of Coordination Environments and Geometries
The coordination chemistry of lead(II) is notably diverse due to its large ionic radius and the stereochemical activity of its 6s² valence electron lone pair. researchgate.netresearchgate.net This lone pair can either be stereochemically inert, resulting in a symmetric or "holodirected" coordination sphere, or it can be active, occupying a position in the coordination sphere and leading to an asymmetric, "hemidirected" geometry. researchgate.netresearchgate.net Computational modeling is a key method for predicting and understanding these coordination environments in this compound systems.
By using computational methods, researchers can model the interaction between a lead(II) ion and diphosphinate ligands to determine the most stable coordination geometries. numberanalytics.com These models can predict coordination numbers, which for lead(II) complexes with oxygen-donor ligands typically range from 3 to 6 (excluding the lone pair). researchgate.net The resulting coordination polyhedra can be complex, often described as distorted versions of ideal geometries like tetrahedral, trigonal bipyramidal, or octahedral, with a vacant position assumed to be occupied by the lone pair. researchgate.net
Continuous Shape Measures (CShM) analysis is a computational technique used to quantify the degree of distortion of a coordination complex from an ideal geometry. ruben-group.de For a this compound complex, CShM calculations could determine whether its geometry is closer to, for example, an ideal octahedron or a trigonal prism, providing a quantitative measure of its structure. ruben-group.de
Table 2: Common Pb(II) Coordination Geometries with an Active Lone Pair (E) This table, based on general principles for Pb(II) O-donor complexes, outlines geometries applicable to this compound.
| Coordination Number (Ligands + E) | VSEPR-Predicted Geometry | Description | Reference |
|---|---|---|---|
| 3 + E | ψ-tetrahedron | A trigonal pyramidal shape where the lone pair occupies one vertex of the tetrahedron. | researchgate.net |
| 4 + E | ψ-trigonal bipyramid | A see-saw shape where the lone pair can occupy either an axial or equatorial position. | researchgate.net |
| 5 + E | ψ-octahedron | A square pyramidal geometry with the lone pair occupying the position opposite the base. | researchgate.net |
| 6 + E | ψ-pentagonal bipyramid | A distorted geometry where the lone pair creates a gap in the coordination sphere. | researchgate.net |
Prediction of Structural Isomerization and Stability
This compound systems can potentially exist as various structural isomers, which have the same chemical formula but different arrangements of atoms. These can include conformational isomers, arising from rotation around single bonds, or coordination polymers with different network topologies. researchgate.netsolubilityofthings.com Computational chemistry provides a powerful means to predict the existence of these isomers and evaluate their relative stabilities. curtin.edu.au
By calculating the total electronic energy of different optimized isomeric structures, typically using DFT, researchers can construct a potential energy surface. curtin.edu.au The isomers corresponding to local minima on this surface are predicted to be stable or metastable. The global minimum represents the thermodynamically most stable isomer. Factors influencing stability, such as steric hindrance and strain, are inherently included in these energy calculations. solubilityofthings.com
For coordination polymers of this compound, different bridging modes of the diphosphinate ligand or arrangements of the lead centers can lead to distinct one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) network isomers. researchgate.nettandfonline.com Computational studies can compare the thermodynamic stability of these different polymeric phases. For example, studies on metal phosphonates have shown that reaction conditions can be tuned to favor the formation of a specific crystalline phase, a process that can be guided by computational predictions of phase stability. acs.org
Table 3: Hypothetical Isomers of a this compound Dimer and Their Computational Analysis
| Isomer Type | Description | Computational Metric | Predicted Outcome |
|---|---|---|---|
| Conformational Isomer | Different spatial arrangement due to rotation around P-C-P bonds. | Relative Free Energy (ΔG) | Identifies the most stable conformer at a given temperature. |
| Linkage Isomer | Diphosphinate ligand coordinates to Pb(II) in a chelating vs. a bridging mode. | Total Electronic Energy (Etot) | Predicts the preferred coordination mode. |
| Polymeric Isomer | Formation of a 1D chain vs. a 2D layered structure. | Lattice Energy | Determines the thermodynamically preferred extended structure. |
Elucidation of Reaction Mechanisms via Computational Approaches
Understanding the reaction mechanism—the step-by-step sequence of elementary reactions by which a chemical change occurs—is crucial for controlling the synthesis of materials like this compound. solubilityofthings.com Computational methods allow chemists to model potential reaction pathways, identify transient intermediates, and calculate the energy barriers associated with transition states. numberanalytics.commdpi.com
For the formation of a this compound coordination polymer, a computational study might model the initial coordination of a diphosphinate ligand to a lead ion, followed by subsequent steps of polymerization. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for the entire reaction can be constructed. numberanalytics.com The pathway with the lowest activation energy barriers is generally the most likely to occur. solubilityofthings.com
These computational approaches are particularly valuable for complex systems where experimental detection of short-lived intermediates is challenging. For example, computational studies on the formation of other metal-organic frameworks and coordination polymers have successfully proposed reaction pathways, showing how precursor units assemble into the final extended structure. mdpi.com Similar methods applied to this compound could reveal how factors like pH, solvent, and temperature influence the reaction pathway and the final product structure, complementing experimental observations from techniques like in situ diffraction. acs.orgmdpi.com The ability of Pb²⁺ to disrupt cellular processes by interacting with proteins is also a mechanistic question that can be explored computationally, focusing on its coordination with active site residues. nih.gov
Advanced Functional Applications of Lead Diphosphinate Materials
Applications in Optical Materials
Lead-based coordination polymers, particularly those incorporating phosphinate and diphosphinate ligands, have garnered interest for their potential in optical materials. The unique electronic configuration of the Pb(II) ion (6s²) can lead to interesting photophysical phenomena, making these materials candidates for applications in lighting and nonlinear optics.
Photoluminescent Properties and Tunability
Hybrid coordination compounds containing Pb(II) ions can exhibit significant photoluminescence, though they are less explored than many transition metal or lanthanide systems. tandfonline.com The luminescence in these materials often originates from ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand (π-π*) transitions. The properties are highly tunable based on the choice of the organic ligands and the resulting crystal structure.
Research into a series of lead(II)-organoarsonate coordination polymers demonstrates this tunability. tandfonline.comtandfonline.com Four different compounds were synthesized using 4-(1,2,4-triazol-4-yl)phenylarsonic acid (H₂TPAA) under varying conditions, resulting in structures with different dimensionalities and, consequently, different photoluminescent behaviors. tandfonline.com The emission spectra, recorded in the solid state at room temperature, show distinct peaks across the blue-green portion of the visible spectrum. tandfonline.com For instance, complex 2 ([Pb₂(TPAA)(HTPAA)₂]·DMF·0.5H₂O) displays a single emission peak at 438 nm, while complex 3 ([Pb₂Cl₂(TPAA)H₂O]) exhibits multiple emission bands at 458, 478, and 531 nm upon excitation at 380 nm. tandfonline.com This variation highlights how subtle changes in the coordination environment of the lead ion, influenced by different co-ligands and solvent molecules, can tune the optical output.
Similarly, other lead(II) coordination polymers constructed with different organic linkers have been shown to be effective light-emitting materials. A 3D framework based on 5-sulfoisophthalate ligands produced a strong emission band centered at 502 nm. researchgate.net Binuclear lead(II) complexes have also been investigated as the emitting layer in organic light-emitting diodes (OLEDs), further underscoring their potential in solid-state lighting applications. rsc.org
Photoluminescence of Lead(II) Coordination Polymers
| Compound | Structure Type | Excitation Wavelength (nm) | Emission Maxima (nm) | Reference |
|---|---|---|---|---|
| [Pb₂(TPAA)(HTPAA)(NO₃)]·6H₂O (1) | 2D Layered | 380 | 461, 486 | tandfonline.com |
| [Pb₂(TPAA)(HTPAA)₂]·DMF·0.5H₂O (2) | 2D Layered | 380 | 438 | tandfonline.com |
| [Pb₂Cl₂(TPAA)H₂O] (3) | 3D Framework | 380 | 458, 478, 531 | tandfonline.com |
| [Pb₃Cl(TPAA)(HTPAA)₂H₂O]Cl (4) | 3D Framework | 370 | 458, 550 | tandfonline.com |
| [Pb₃(Sip)₂(H₂O)₂]·H₂O | 3D Framework | 310 | 502 | researchgate.net |
Exploration of Nonlinear Optical Properties (if applicable)
Nonlinear optical (NLO) materials are crucial for technologies like laser frequency conversion and optical switching. cas.cn A fundamental requirement for a material to exhibit second-order NLO properties, such as second-harmonic generation (SHG), is a noncentrosymmetric (NCS) crystal structure. researchgate.net While research specifically into lead diphosphinates is emerging, studies on related lead phosphinate and lead polyphosphate compounds have shown significant NLO activity.
A notable example is a lead(II) phosphinate, [Pb(HL)₂], synthesized with the achiral 2-carboxyethyl(phenyl)phosphinate ligand. researchgate.net This compound crystallizes in a chiral, and therefore noncentrosymmetric, space group. Its SHG response was measured to be approximately two times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. researchgate.net
Other lead-containing phosphate materials have also been investigated. A series of lead polyphosphates, APb₂(PO₃)₅ (where A = K, Rb), were found to have non-centrosymmetric structures and display moderate SHG intensities of 0.5 and 0.3 times that of KDP, respectively. cas.cn These findings suggest that the combination of lead(II) ions with phosphate-based ligands is a promising avenue for the design of new NLO materials. The high atomic number of lead can contribute to large optical nonlinearities, provided the challenge of achieving an NCS crystal arrangement is met. cas.cnresearchgate.net
Second-Harmonic Generation (SHG) Response of Lead-Phosphate Based Materials
| Compound | Compound Type | SHG Intensity (vs. KDP) | Key Structural Feature | Reference |
|---|---|---|---|---|
| [Pb(HL)₂] | Lead Phosphinate | ~2.0x | Chiral Space Group (C2) | researchgate.net |
| KPb₂(PO₃)₅ | Lead Polyphosphate | 0.5x | Non-centrosymmetric (Pn) | cas.cn |
| RbPb₂(PO₃)₅ | Lead Polyphosphate | 0.3x | Non-centrosymmetric (Pn) | cas.cn |
Catalytic Applications in Chemical Transformations
The application of lead compounds in catalysis is less common than that of transition metals, but specific lead-based materials, including those with phosphinate ligands, have demonstrated utility in certain chemical reactions. These materials can function as either homogeneous or heterogeneous catalysts.
Exploration as Heterogeneous or Homogeneous Catalysts
A catalyst is classified as heterogeneous if it exists in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), while a homogeneous catalyst exists in the same phase. savemyexams.com Heterogeneous catalysts are often preferred in industrial settings due to their ease of separation from the product stream and potential for recycling. savemyexams.com
Lead diphosphinate and related materials have primarily been explored as heterogeneous catalysts. rsc.orgmdpi.com A series of lead(II) coordination compounds were synthesized and shown to act as effective and recyclable heterogeneous catalysts for the cyanosilylation of various aldehydes with trimethylsilyl (B98337) cyanide. rsc.org These solid catalysts could be easily recovered from the reaction mixture and reused multiple times.
Furthermore, metal-organic frameworks (MOFs) incorporating diphosphinate ligands have shown significant catalytic activity. While not a lead-based example, new 3D cobalt and nickel MOFs built with ferrocenyl diphosphinate ligands act as efficient heterogeneous electrocatalysts for the hydrogen evolution reaction (HER). rsc.org This demonstrates the suitability of the diphosphinate ligand structure for creating robust, solid-state catalysts.
Role of Diphosphinate Ligands in Modulating Catalytic Activity
The organic ligand in a metal-based catalyst is not merely a scaffold but plays an active role in modulating the catalyst's performance. Diphosphinate and diphosphine ligands can influence a catalyst's activity, selectivity, and stability through both steric and electronic effects. cmu.edunih.gov Factors such as the "bite angle"—the P-M-P angle in a chelating diphosphine/diphosphinate ligand—can stabilize or destabilize reaction intermediates, thereby directing the reaction pathway and influencing product formation. cmu.edu
The profound effect of ligand modification on catalytic activity is clearly illustrated in a study of a cobalt-ferrocenyl diphosphinate (1D Co-polymer) catalyst for the HER. rsc.org When this 1D polymer was linked into a 3D metal-organic framework using a 4,4′-bipyridine (4,4'-bpy) linker, the catalytic properties were significantly enhanced. The introduction of the linker reduced the overvoltage required for the reaction and resulted in more favorable kinetics, as indicated by a lower Tafel slope. rsc.org This demonstrates that the diphosphinate ligand, in concert with other structural components, creates a specific coordination environment that directly modulates the catalytic efficiency of the metal center. In some systems, phosphonate (B1237965) groups can also act as proton-shuttling relays or bases near the catalytic site, further contributing to the reaction mechanism. researchgate.net
Modulation of Catalytic Activity in a Co-Diphosphinate Catalyst
| Catalyst System | Structure | Overvoltage (mV in organic medium) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|---|
| 1D Co-polymer with ferrocenyl diphosphinate | 1D Polymer | ~850 | 120 | rsc.org |
| 3D Co-MOF with ferrocenyl diphosphinate and 4,4'-bpy linker | 3D MOF | ~410 | 65 | rsc.org |
Catalyst Stability and Regeneration Studies
For a catalyst to be industrially viable, it must exhibit high stability under reaction conditions and, ideally, be capable of regeneration after its activity decreases. samaterials.com Catalyst deactivation can occur through mechanisms such as poisoning, where species bind to active sites, or sintering, where catalyst particles agglomerate, reducing the active surface area. topsoe.comornl.gov
Studies on lead-based heterogeneous catalysts have demonstrated good operational stability. For example, the lead(II) complexes used for cyanosilylation reactions were recycled at least three times without a significant loss of catalytic activity, indicating a robust nature under the tested conditions. rsc.org
While direct regeneration studies on this compound catalysts are not widely reported, research on the regeneration of catalysts poisoned by lead provides insight into relevant chemical methods. Lead is a known poison for many catalysts, such as those used in automotive catalytic converters and for selective catalytic reduction (SCR) of NOx. researchgate.netwikipedia.org Methods to regenerate these lead-poisoned catalysts often involve chemical washing to remove the lead species. For example, washing a lead-poisoned V₂O₅–WO₃/TiO₂–SiO₂ catalyst with agents such as acetic acid and triethylenetetramine (B94423) has been shown to be highly effective, restoring NOx conversion efficiency from as low as 59% to over 95%. researchgate.net These chemical washing protocols represent a general strategy that could potentially be adapted for regenerating lead-based catalysts themselves. catalysis.blog
Regeneration of a Lead-Poisoned SCR Catalyst
| Catalyst State | Regeneration Method | NOx Conversion Efficiency (%) | Reference |
|---|---|---|---|
| Fresh Catalyst | N/A | 97.22 | researchgate.net |
| Pb-Poisoned Catalyst | N/A | 59.49 | researchgate.net |
| Regenerated Catalyst | Deionized water + acetic acid + triethylenetetramine washing | 95.70 | researchgate.net |
Sorption and Separation Technologies
This compound materials are being explored for their potential in sorption and separation technologies due to the unique properties conferred by the diphosphonate functional group. These properties include the ability to form robust, porous structures and the presence of active sites for chemical interactions.
Gas Adsorption Properties in Porous Frameworks
The creation of porous materials is a key strategy for applications in gas storage and separation. researchgate.net Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, are particularly promising for these applications. researchgate.netrsc.org Porous Metal Phosphonate Frameworks (PMPFs) are a specific subclass of MOFs that utilize phosphonate ligands. nih.gov These PMPFs often exhibit greater thermal and water stability compared to their carboxylate-based counterparts, which is attributed to the strong coordination between the hard phosphonate oxygen atoms and metal ions. nih.govnih.gov
The effectiveness of such a framework for gas separation depends on its ability to selectively adsorb certain gas molecules over others. This selectivity can arise from differences in molecular size, shape, or polarity. rsc.org For example, some phosphonate-based MOFs have shown selective uptake of carbon dioxide (CO₂) over nitrogen (N₂), a critical separation for post-combustion carbon capture. nih.govresearchgate.net The introduction of specific functional groups into the framework can enhance these interactions. researchgate.net In a this compound framework, the P-O-H groups or other functionalities on the ligand could create specific binding sites, potentially increasing the material's capacity and selectivity for target gases like CO₂. google.com The development of stable, isoreticular (same topology) phosphonate-based MOFs highlights the potential to systematically tune these properties for specific gas sorption applications. researchgate.netosti.gov
Table 1: Factors Influencing Gas Adsorption in Porous Phosphonate Frameworks
| Feature | Role in Gas Adsorption | Source |
| Pore Size & Volume | Determines which molecules can enter the framework and the total uptake capacity. | researchgate.netchemrxiv.org |
| Functional Groups | Can create specific binding sites (e.g., for CO₂) and enhance selectivity. | researchgate.netgoogle.com |
| Framework Stability | High thermal and chemical stability is crucial for practical applications and regeneration. | nih.govnih.gov |
| Surface Properties | The chemical nature of the pore surfaces influences the strength of interaction with gas molecules. | researchgate.netrsc.org |
Ion Exchange Capabilities
Metal phosphonates are recognized for their utility as ion-exchange materials. springerprofessional.de This capability is primarily due to the presence of protonated hydroxyl groups (P-OH) within their structure, which can be exchanged for other cations. chem-soc.sihelsinki.fi Materials containing diphosphonate groups are particularly effective, functioning as solid-phase weak acids where the acidic protons can be swapped for metal ions from a surrounding solution. helsinki.fiscispace.com
This compound, as a solid material, would possess these inherent ion-exchange characteristics. The diphosphonate ligands provide chelating functional groups that can selectively bind with various metal ions. suezwaterhandbook.com The efficiency and selectivity of the ion exchange process are influenced by factors such as the pH of the solution and the charge and size of the target ions. acs.org For example, studies on zirconium(IV) phosphonate-phosphate hybrid materials have shown a preference for binding highly charged ions (e.g., 3+) over those with lower charges (1+ and 2+). acs.org
A notable application of this principle is found in commercial ion-exchange resins like Diphonix®, which incorporates gem-diphosphonic acid groups. scispace.com These resins are highly effective for removing heavy metal ions, including lead(II), from acidic wastewater streams. scispace.comresearchgate.net The affinity of such exchangers for different metal ions has been reported in the order of Pb(II) > Cu(II) > Cd(II) > Zn(II), demonstrating high selectivity for lead. researchgate.net A this compound material could similarly be used to capture other valuable or toxic metal ions from industrial effluents, facilitating water purification and resource recovery. decker-vt.de The process involves the contaminated water flowing through the material, where target cations are captured by the diphosphonate sites and hydrogen ions are released. chem-soc.sidecker-vt.de
Table 2: Ion Exchange Properties of Diphosphonate-Containing Materials
| Property | Description | Source |
| Functional Group | gem-diphosphonic acid or aminophosphonic groups. | scispace.comsuezwaterhandbook.com |
| Mechanism | Cation exchange via proton release from P-OH groups. | chem-soc.sihelsinki.fi |
| Selectivity | High affinity for heavy metal cations, particularly lead(II). | scispace.comresearchgate.net |
| Application | Removal of toxic metals from industrial wastewater and process streams. | chem-soc.sidecker-vt.de |
| Regeneration | Can often be regenerated using strong acids to strip the bound metals. | suezwaterhandbook.com |
Precursor Chemistry for Other Inorganic Materials
This compound can serve as a chemical precursor for the synthesis of other valuable inorganic materials, such as lead oxides and various lead phosphates. Through processes like thermal decomposition, the this compound compound breaks down in a controlled manner to yield new solid-state products. dtic.mil
Thermal decomposition involves heating the material to a temperature where its chemical bonds begin to break. knowledgeboat.com The specific products formed depend on the decomposition temperature and the atmosphere (e.g., air or an inert gas like nitrogen). dtic.mil For instance, the thermal decomposition of many organic lead compounds, such as lead carbonate or lead nitrate (B79036), results in the formation of lead(II) oxide (PbO). knowledgeboat.comtestbook.com When heated in air, this compound is expected to decompose to form lead oxide, along with phosphorus-containing gases or solid phosphorus oxides.
Alternatively, under different conditions, the thermal treatment of this compound could lead to the formation of other lead phosphate or polyphosphate species. cdnsciencepub.com Polyphosphates are chains or rings of linked phosphate tetrahedra. The thermal behavior of related compounds, such as lead cyclo-triphosphate, shows that it can hydrolyze and subsequently condense upon heating to form long-chain lead polyphosphates. rsc.org Similarly, the decomposition of diphosphonic acids like HEDP involves the cleavage of the C-P bond and the formation of phosphoric and acetic acids at elevated temperatures. researchgate.net
This precursor approach offers a route to synthesize specific lead phosphate phases that might be difficult to obtain through direct precipitation methods. The structure of the initial this compound can influence the structure of the final product, providing a pathway to novel materials with tailored properties for applications in pigments, glasses, or catalysts. The synthesis of complex lead phosphates, sometimes containing multiple types of phosphate groups like PO₄ and P₂O₇, has been achieved through high-temperature solution methods, demonstrating the rich structural chemistry accessible from phosphorus-based precursors. acs.org
Future Research Directions and Emerging Opportunities in Lead Diphosphinate Chemistry
Design of Novel Diphosphinate Ligands with Enhanced Functionality
The design and synthesis of new diphosphinate ligands are central to advancing lead diphosphinate chemistry. By modifying the organic groups attached to the phosphorus atoms, researchers can systematically tune the properties of the resulting lead-based materials. mdpi.com The introduction of specific functional groups can impart desired characteristics, opening up a wide range of possibilities for new materials. mdpi.com
One promising avenue of research involves the incorporation of moieties capable of forming additional coordination bonds or participating in non-covalent interactions, such as hydrogen bonding or π-π stacking. These interactions can influence the dimensionality and topology of the resulting coordination polymers, leading to the formation of unique one-, two-, or three-dimensional networks. nih.gov For instance, the use of V-shaped diphosphonate ligands has led to the synthesis of novel coordination polymers with distinct structural features. researchgate.net
Future work in this area will likely focus on developing ligands with multiple functional sites to create multifunctional materials. For example, ligands incorporating photoactive groups could lead to light-responsive this compound materials. acs.org Similarly, the incorporation of redox-active units could yield materials with interesting electrochemical properties. The continued development of novel diphosphinate ligands is a key driver for innovation in the field.
Exploration of New Synthetic Paradigms for Targeted Architectures
The synthesis of this compound compounds is moving beyond traditional solution-based methods towards more advanced and efficient synthetic paradigms. These new approaches offer greater control over the crystallization process, enabling the rational design of materials with specific architectures and properties. mdpi.com
Hydrothermal and solvothermal methods remain important for the synthesis of many this compound coordination polymers. researchgate.netresearchgate.net These techniques allow for the formation of crystalline materials by reacting the components in a sealed vessel at elevated temperatures and pressures. By carefully controlling reaction parameters such as temperature, solvent, and the molar ratios of reactants, researchers can influence the final structure of the product. tandfonline.com
A significant emerging trend is the use of mechanochemistry, a solvent-free or solvent-assisted grinding technique, to synthesize coordination polymers. mdpi.com This method can lead to the formation of novel phases that are not accessible through conventional solution-based routes. mdpi.com Mechanochemical synthesis is also often faster and more environmentally friendly than traditional methods. acs.org
Another key area of development is the use of modulators and auxiliary ligands to control the formation of metal-organic frameworks (MOFs). researchgate.netacs.org These additives can influence the coordination environment of the metal ion and direct the assembly of the final structure. For example, the use of a chelating ligand has been shown to enable the isolation of a metastable intermediate in the synthesis of a lanthanide-diphosphonate framework, providing valuable insights into the reaction mechanism. acs.org The strategic use of different organoamines as templates has also led to the synthesis of new hybrid zinc organodiphosphonate materials with three-dimensional networks. acs.org
Future research will likely focus on combining these advanced synthetic techniques to achieve even greater control over the synthesis of this compound materials with targeted architectures. The ability to predictably synthesize materials with desired structures is essential for unlocking their full potential in various applications.
Development of Multifunctional this compound Hybrid Materials
The integration of lead diphosphinates with other functional components is a rapidly growing area of research, leading to the development of novel hybrid materials with enhanced or entirely new properties. researchgate.netacs.orgbch.ro These materials combine the structural diversity of lead diphosphinates with the functionalities of organic molecules, other metal complexes, or nanoparticles. acs.org
One approach to creating multifunctional hybrids is to incorporate auxiliary organic ligands into the coordination sphere of the lead ion. mdpi.com These ligands can introduce additional functionalities, such as luminescence or redox activity, into the material. For example, the use of bifunctional organoarsonate ligands has resulted in photoluminescent lead(II) coordination polymers. tandfonline.com Similarly, the incorporation of different organoamines has led to hybrid zinc organodiphosphonate frameworks with potential applications in energy storage and catalysis. acs.org
Another strategy involves the creation of hybrid materials by combining lead diphosphinates with other inorganic components. This can lead to materials with interesting magnetic, electronic, or catalytic properties. For instance, new magnetic hybrid materials have been synthesized by incorporating iron oxide nanoparticles into a phosphonate-based matrix. bch.ro The synthesis of hybrid materials based on multifunctional phosphonic acids has also been explored. researchgate.net
The development of these hybrid materials opens up possibilities for applications in a wide range of fields, including catalysis, sensing, and energy storage. acs.orgacs.org The ability to combine different functionalities within a single material is a key advantage of this approach.
Table of Potential Functional Components in this compound Hybrid Materials
| Functional Component | Potential Property/Application |
|---|---|
| Photoactive Organic Ligands | Light-responsive materials, photocatalysis |
| Redox-Active Moieties | Electrochemical sensing, energy storage |
| Magnetic Nanoparticles | Magnetic separation, targeted drug delivery |
| Catalytically Active Metal Centers | Heterogeneous catalysis |
Future research in this area will likely focus on the rational design of more complex hybrid systems with multiple, synergistic functionalities.
Advanced In-Situ Characterization Techniques for Reaction Monitoring
Understanding the formation mechanisms of this compound materials is crucial for controlling their synthesis and tailoring their properties. Advanced in-situ characterization techniques are becoming increasingly important for monitoring these reactions in real-time, providing unprecedented insights into the dynamic processes that occur during crystallization. mdpi.comresearchgate.netnih.gov
Several in-situ methods are particularly well-suited for studying the synthesis of coordination polymers. In-situ X-ray diffraction (XRD) allows for the real-time monitoring of changes in the crystalline phases of the material during a reaction. mdpi.comresearchgate.net This technique can be used to identify intermediate phases and to study the kinetics of the reaction. acs.org Synchrotron-based time-resolved in-situ X-ray diffraction has been used to investigate the mechanochemical formation of metal-hydrogen bonded organic frameworks. acs.org
In-situ spectroscopic techniques, such as Raman and infrared (IR) spectroscopy, provide information about the chemical bonds and functional groups present in the reacting system. mdpi.comresearchgate.net These methods can be used to track the consumption of reactants and the formation of products, as well as to identify transient intermediates. mdpi.com The combination of multiple in-situ techniques in a single setup can provide a more complete picture of the reaction dynamics. nih.gov
Other in-situ techniques that are being applied to the study of materials synthesis include atomic force microscopy (AFM), which can visualize the growth of crystals in real-time, and in-situ thermography, which can monitor temperature changes during mechanochemical reactions. acs.org
Table of Advanced In-Situ Characterization Techniques
| Technique | Information Provided |
|---|---|
| In-Situ X-Ray Diffraction (XRD) | Crystalline phase identification, reaction kinetics. mdpi.comresearchgate.net |
| In-Situ Raman Spectroscopy | Chemical bond transformations, identification of intermediates. mdpi.comresearchgate.net |
| In-Situ Infrared (IR) Spectroscopy | Changes in functional groups, reaction progress. mdpi.com |
| In-Situ Atomic Force Microscopy (AFM) | Real-time visualization of crystal growth. |
The continued development and application of these advanced in-situ characterization techniques will be instrumental in unraveling the complex mechanisms of this compound formation, paving the way for more controlled and reproducible synthetic methods.
Deepening Theoretical Understanding of Structure-Property Relationships
Theoretical and computational methods are playing an increasingly vital role in understanding the relationship between the structure of this compound compounds and their observed properties. rsc.orgcam.ac.uknih.gov These approaches complement experimental studies by providing detailed insights into electronic structure, bonding, and intermolecular interactions that are often difficult to probe experimentally. mdpi.com
Density Functional Theory (DFT) is a powerful computational tool that is widely used to study the geometric and electronic structures of metal complexes. researchgate.netnih.govnih.gov DFT calculations can be used to predict the most stable structures of this compound complexes, to analyze the nature of the metal-ligand bonding, and to calculate various spectroscopic and electronic properties. mdpi.comnih.gov For example, DFT calculations have been used to investigate the binding energy of lead ions to different functional groups and to determine the thermodynamic stability of different isomers of a gallium(III) bis-phosphinate complex. researchgate.netnih.gov
Molecular modeling and crystallography techniques are also essential for understanding structure-property relationships. nih.gov By analyzing the detailed three-dimensional structures of this compound compounds, researchers can identify the key structural features that give rise to their unique properties. For instance, the analysis of crystal structures can reveal the nature of the coordination environment around the lead ion and the packing of the molecules in the solid state, which can influence properties such as luminescence and nonlinear optical activity. researchgate.nettandfonline.com
The combination of experimental data with theoretical calculations provides a powerful approach for elucidating complex structure-property relationships. rsc.org This integrated approach can help to guide the design of new this compound materials with enhanced performance for specific applications.
Future research in this area will likely involve the use of more advanced computational methods, such as multiscale modeling, to study the properties of larger and more complex this compound systems. A deeper theoretical understanding of these materials will be crucial for accelerating their development and for unlocking new technological applications.
Q & A
Q. How does this compound interact with biomolecules in pharmacological studies?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., albumin). Pair with molecular docking simulations to identify interaction hotspots. Assess cytotoxicity via MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
